
Samotolisib: Mechanism of Action & Preclinical
Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Samotolisib

CAS No.: 1386874-06-1

Cat. No.: S548537

Get Quote

Samotolisib is an orally bioavailable, small-molecule, ATP-competitive inhibitor that simultaneously

targets key nodes in the PI3K/AKT/mTOR signaling pathway and DNA damage repair [1] [2]. Its multi-

target mechanism is summarized in the following diagram and table.
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Diagram 1: Samotolisib's multi-target mechanism inhibits the PI3K/mTOR pathway and DNA-PK,

disrupting cell proliferation and DNA repair.

Targets of Samotolisib [1] [2]:

Target Role in Cancer Effect of Inhibition

Class I PI3K
isoforms (PI3Kα/β/δ/
γ)

Converts PIP2 to PIP3, activating AKT and

downstream signaling; frequently mutated
in cancer.

Blocks primary activation signal

for AKT.

mTORC1 &
mTORC2

mTORC1 regulates protein synthesis/cell
growth; mTORC2 fully activates AKT.

Simultaneous inhibition prevents
feedback reactivation of AKT.

DNA-PK (DNA-
dependent protein

kinase)

Critical for repairing DNA double-strand
breaks via Non-Homologous End Joining

(NHEJ).

Impairs DNA repair, potentially
increasing sensitivity to DNA

damage.

Key Preclinical Findings

Preclinical studies demonstrated that Samotolisib has broad antiproliferative activity and can synergize with

other agents.

In Vitro Efficacy in Cancer Cell Lines [3] [2]:

Cell Line / Model Key Findings Reported IC₅₀ Values

| PTEN-deficient U87 MG Glioblastoma | Inhibition of PI3K/AKT/mTOR signaling pathway. | p-AKT

(T308): 106 nM p-AKT (S473): 94.2 nM p-p70S6K (T389): 10.6 nM p-4E-BP1 (T37/46): 187 nM p-S6RP

(S240/244): 19.1 nM | | Broad Cancer Cell Panel | Antiproliferative activity; induction of G1 cell cycle

arrest. | Not specified | | Triple-Negative Breast Cancer (TNBC) Cells | Inhibited cell proliferation. | Not

specified |

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.smolecule.com/products/s548537?utm_src=pdf-body-img
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.mycancergenome.org/content/drugs/samotolisib/
https://www.selleckchem.com/products/ly3023414.html
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33495309/
https://www.selleckchem.com/products/ly3023414.html
https://www.smolecule.com/products/s548537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


In Vivo Efficacy & T-cell Engineering Application [3] [4] [2]:

Model System Key Findings Dosing & Protocol

MDA-MB-231
TNBC Xenograft

Inhibited primary tumor growth. Not specified in detail.

TNBC Patient-
Derived Xenograft
(PDX)

Synergistic or additive antitumor effects in 30 out of 38
single-mouse ("n=1") models.

Combination with

Prexasertib (CHK1
inhibitor).

Primary Human T-
cells

Markedly increased CRISPR/Cas9-mediated TCR
knock-in efficiency into the TRAC locus. No negative

impact on T-cell viability, phenotype, or function.

Used in a GMP-
compatible protocol.

Clinical Translation and Findings

The preclinical data supported the initiation of clinical trials, though the results have been mixed.

Phase Ib Combination Trial (Prexasertib + Samotolisib) [3]

Objective: Evaluate Samotolisib combined with Prexasertib (a CHK1 inhibitor) in patients with

advanced solid tumors.
Dosing: The initial dose (Samotolisib 200 mg BID) led to dose-limiting toxicities, requiring a

reduction to 150 mg BID.
Safety: The most common treatment-related adverse events were hematological:
leukopenia/neutropenia (94.3%), thrombocytopenia (62.3%), and nausea (52.8%).
Efficacy: Preliminary antitumor activity was observed.

Overall Response Rate (ORR) in dose escalation: 15.4% (2 patients with partial response).
ORR in expansion arm E3 (TNBC): 25%.

Phase II Pediatric MATCH Trial [5] [6]

Objective: Evaluate single-agent Samotolisib in children/young adults with relapsed/refractory solid

and CNS tumors harboring PI3K/mTOR pathway alterations.
Findings: The trial showed limited efficacy.

Objective Response Rate (ORR): 0% (no objective responses).
3-Month Progression-Free Survival (PFS): 12%.
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Conclusion: Activation of the PI3K/mTOR pathway alone was insufficient to confer sensitivity

to single-agent Samotolisib in these genomically complex pediatric cancers.

Conclusion for Research and Development

The data on Samotolisib reveals a clear narrative:

Its preclinical profile is robust, demonstrating potent pathway inhibition, single-agent and

combination antitumor activity, and a novel application in cell engineering.
Clinically, its utility as a single agent appears limited, as shown in the Pediatric MATCH trial.

The significant hematological toxicity observed in combination therapy indicates that future clinical
strategies using CHK1 and PI3K/mTOR inhibitors may require robust supportive measures.

The most promising future directions may lie in rational combinations that address compensatory
pathways and in non-oncological applications, such as improving the efficiency of cell therapies for

cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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